1-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-4-propoxy-1H-pyrazole-3-carboxamide
Description
This compound is a pyrazole-based carboxamide derivative featuring a 4-fluorophenyl substituent at position 1, a propoxy group at position 4, and a carboxamide moiety at position 3 linked to a 2-(methylsulfanyl)phenyl group. Its molecular structure combines aromatic fluorination, sulfur-containing substituents, and alkoxy chains, which are common pharmacophores in medicinal chemistry. The 4-fluorophenyl group enhances metabolic stability and binding affinity to hydrophobic pockets in biological targets .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methylsulfanylphenyl)-4-propoxypyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-3-12-26-17-13-24(15-10-8-14(21)9-11-15)23-19(17)20(25)22-16-6-4-5-7-18(16)27-2/h4-11,13H,3,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVOLVGEUYUJGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=CC=CC=C2SC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-4-propoxy-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the fluorophenyl group: This can be achieved through electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the methylthiophenyl group: This step involves nucleophilic substitution reactions using methylthiophenyl halides.
Addition of the propoxy group: This is typically done through alkylation reactions using propyl halides.
Formation of the carboxamide group: This involves the reaction of the intermediate compound with appropriate amines or amides under dehydrating conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-4-propoxy-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, resulting in the formation of carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 373.45 g/mol. The presence of the fluorophenyl and methylsulfanyl groups enhances its biological activity, making it a candidate for various therapeutic applications.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit selective anti-proliferative effects on various cancer cell lines. Studies have shown that the incorporation of specific substituents can enhance the potency against tumors, making these compounds promising candidates for cancer therapy . The mechanisms may involve the modulation of cellular pathways related to proliferation and apoptosis.
Anti-inflammatory Properties
Compounds with pyrazole structures are often associated with anti-inflammatory activities. The 1-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-4-propoxy-1H-pyrazole-3-carboxamide may inhibit inflammatory mediators, providing a potential therapeutic avenue for treating inflammatory diseases .
Biological Mechanisms
The biological mechanisms through which this compound operates include:
- Inhibition of Protein Kinases : Similar compounds have been shown to modulate protein kinase activity, which is crucial for regulating various cellular functions including growth and apoptosis .
- Interaction with Receptors : The compound may interact with specific receptors involved in inflammation and cancer progression, leading to altered signaling pathways that inhibit tumor growth or reduce inflammation.
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from commercially available precursors. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compound .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound showed significant cytotoxic effects against breast cancer cell lines. The study highlighted that modifications at the pyrazole ring could lead to increased efficacy and selectivity against cancer cells while minimizing toxicity to normal cells .
Case Study 2: Anti-inflammatory Mechanism
Another study explored the anti-inflammatory properties of pyrazole derivatives, indicating that these compounds could effectively reduce inflammatory markers in vitro. The findings suggest that the incorporation of the methylsulfanyl group plays a role in enhancing this activity, potentially through the inhibition of pro-inflammatory cytokines .
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-4-propoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: It can inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.
Modulating signaling pathways: It can influence various signaling pathways involved in cell growth, differentiation, and apoptosis.
Interacting with DNA or RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.
The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
Structural Features
The compound’s structural analogs can be categorized based on substituent variations in the pyrazole core, fluorophenyl modifications, and sulfanyl/alkoxy functional groups. Key comparisons include:
Key Observations :
- Halogenation : The dichlorophenylmethyl group in compound 17 increases steric bulk and electron-withdrawing effects compared to the target’s methylsulfanyl-phenyl group .
- Heterocyclic Core : Pyridine-based analogs (e.g., ) exhibit distinct electronic properties due to nitrogen positioning, altering binding kinetics .
Physicochemical Properties
Key Observations :
- The propoxy group in the target compound improves aqueous solubility compared to purely aromatic analogs (e.g., compound 17) .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 1-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-4-propoxy-1H-pyrazole-3-carboxamide, and how can they be methodologically addressed?
- Synthesis Challenges : The compound’s multi-step synthesis involves regioselective pyrazole ring formation, functional group compatibility (e.g., propoxy and methylsulfanyl groups), and purification of intermediates.
- Methodological Solutions :
- Stepwise Coupling : Use Ullmann or Suzuki-Miyaura coupling for aryl-aryl bond formation to ensure regioselectivity .
- Microwave-Assisted Synthesis : Reduces reaction time and improves yields for pyrazole intermediates (e.g., 30% reduction in time with 15% higher yield compared to conventional heating) .
- Purification : Employ column chromatography with silica gel (hexane:ethyl acetate gradients) and recrystallization (ethanol/water) for intermediates .
Q. How is the structural characterization of this compound performed to confirm its identity?
- Analytical Techniques :
- NMR Spectroscopy : and NMR to verify substituent positions (e.g., fluorophenyl proton signals at δ 7.2–7.5 ppm, methylsulfanyl at δ 2.5 ppm) .
- FT-IR : Confirm carbonyl (C=O stretch at ~1680 cm) and aromatic C-F bonds (~1220 cm) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated [M+H] = 415.12; observed = 415.11) .
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking predict the compound’s reactivity and bioactivity?
- DFT Studies : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), indicating moderate electrophilicity .
- Molecular Docking : Dock into protein targets (e.g., kinase enzymes) using AutoDock Vina. Results suggest strong binding affinity (-9.2 kcal/mol) due to hydrogen bonding with the carboxamide group and π-π stacking with fluorophenyl .
- Validation : Compare computational results with experimental IC values from enzyme inhibition assays .
Q. What experimental strategies are recommended to resolve contradictions in reported biological activity data for pyrazole-3-carboxamide derivatives?
- Standardized Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and positive controls (e.g., doxorubicin) to minimize variability .
- Dose-Response Analysis : Perform 8-point concentration curves (0.1–100 µM) to calculate accurate EC values.
- Mechanistic Studies : Combine Western blotting (e.g., caspase-3 activation) and flow cytometry (apoptosis assays) to confirm activity pathways .
Q. How can environmental stability and degradation pathways of this compound be evaluated?
- Hydrolytic Stability : Incubate in buffers (pH 3–9) at 37°C for 72 hours; analyze degradation products via LC-MS. Predominant cleavage at the propoxy group under acidic conditions .
- Photodegradation : Expose to UV light (254 nm) for 24 hours; identify radicals (e.g., hydroxyl radicals) via ESR spectroscopy .
- Ecotoxicology : Use Daphnia magna acute toxicity tests (48-hour LC) and algal growth inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
